N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide is a synthetic compound that belongs to the class of pyrimidine derivatives. It is characterized by its unique molecular structure, which integrates a pyrimidine core with a fluoropyridine moiety. This compound has garnered attention in pharmaceutical research due to its potential applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and research institutions that specialize in synthetic organic chemistry. Its synthesis and characterization are often detailed in scientific literature and patent filings, providing insights into its properties and potential uses.
The synthesis of N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent modifications to introduce the fluoropyridine and carboxamide functionalities.
The molecular structure of N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide can be represented as follows:
CC1=C(NC(=O)N=C1C(=O)C2=CC(=C(C=N2)F)N(C)C)C
XYZ1234567890
N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to synthesize related compounds.
The mechanism of action of N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide is not fully elucidated but is believed to involve:
Research studies have indicated that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting potential therapeutic applications.
N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide has potential applications in:
This compound exemplifies the ongoing research efforts in synthesizing novel pyrimidine derivatives with enhanced biological activities for therapeutic use.
CAS No.: 31348-80-8
CAS No.:
CAS No.: 6801-81-6
CAS No.:
CAS No.: 2361-24-2
CAS No.: 898455-02-2